molecular formula C14H14F3NO3 B6351435 2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione, 97% CAS No. 1408279-75-3

2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione, 97%

Cat. No. B6351435
CAS RN: 1408279-75-3
M. Wt: 301.26 g/mol
InChI Key: UXZJXYBJVFHSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione, 97% (hereafter referred to as 2-MTPI-1,3-dione) is a synthetic compound with a wide range of uses in the laboratory. It has been used in a variety of scientific research applications, including for its biochemical and physiological effects, and for its advantages and limitations in laboratory experiments.

Scientific Research Applications

2-MTPI-1,3-dione has been used in a variety of scientific research applications, including as a drug-like molecule for studying drug-target interactions, as a substrate for enzyme-catalyzed reactions, and as an inhibitor of enzymes involved in metabolic pathways. It has also been used to study the structure and function of proteins, as well as for its biochemical and physiological effects.

Mechanism of Action

2-MTPI-1,3-dione has been shown to interact with a variety of enzymes, including those involved in metabolic pathways. It is thought to act as an inhibitor of these enzymes, by blocking their active sites and preventing them from catalyzing chemical reactions.
Biochemical and Physiological Effects
2-MTPI-1,3-dione has been studied for its biochemical and physiological effects in a variety of organisms, including bacteria, yeast, and mammalian cells. Studies have shown that it can affect the expression of genes involved in metabolic pathways, as well as the activity of enzymes involved in cellular processes. It has also been shown to have anti-inflammatory and antioxidant effects, and to have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-MTPI-1,3-dione has several advantages for laboratory experiments, including its high purity and its ability to be synthesized in a relatively simple and cost-effective manner. However, it also has some limitations, such as its relatively short half-life and its potential to be toxic.

Future Directions

There are several potential future directions for the use of 2-MTPI-1,3-dione in scientific research. These include further studies on its biochemical and physiological effects, its potential therapeutic applications, and its ability to be used as a drug-like molecule for studying drug-target interactions. Additionally, further research could be done on its synthesis method and its advantages and limitations for laboratory experiments.

Synthesis Methods

2-MTPI-1,3-dione can be synthesized using a variety of methods, including a reaction between 2-methyl-1-trifluoromethoxy-propyl-iodide and isoindole-1,3-dione in the presence of potassium carbonate. The reaction can be carried out at room temperature, with a yield of 97% after 24 hours.

properties

IUPAC Name

2-[3-methyl-1-(trifluoromethoxy)butan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c1-8(2)11(7-21-14(15,16)17)18-12(19)9-5-3-4-6-10(9)13(18)20/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZJXYBJVFHSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC(F)(F)F)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.